H-D-Phg-otbu hcl

Description

Contextualization within Chiral Amino Acid Derivative Chemistry

H-D-Phg-OtBu HCl is a prominent member of the class of chiral α-amino acid derivatives. Chirality, or "handedness," is a critical concept in chemistry, as the spatial arrangement of atoms in a molecule can drastically alter its biological activity. This compound is a derivative of D-phenylglycine, where the carboxylic acid group is protected as a tert-butyl ester and the amino group is in the form of a hydrochloride salt. This specific configuration, particularly the "D" designation, indicates the dextrorotatory enantiomer, which is crucial for its role in asymmetric synthesis—the selective production of one enantiomer over the other. The presence of the bulky tert-butyl ester group provides steric hindrance that can influence the stereochemical outcome of reactions, a desirable trait in the synthesis of enantiomerically pure compounds.

Role as a Key Chiral Building Block in Advanced Organic Synthesis

In the realm of advanced organic synthesis, this compound is highly valued as a chiral building block. biosynth.com Chiral building blocks are essential starting materials for the construction of complex, stereochemically defined molecules. sigmaaldrich.com The presence of a defined stereocenter in this compound allows for the introduction of chirality into a target molecule with a high degree of control. This is particularly important in the synthesis of natural products and pharmaceuticals, where biological activity is often dependent on a specific three-dimensional structure. Its utility extends to its role as a precursor in the synthesis of constrained peptides and other complex molecular architectures. The hydrochloride salt form enhances the compound's stability and ease of handling in a laboratory setting. chemimpex.com

Broad Applications in Pharmaceutical and Medicinal Chemistry Research

The applications of this compound in pharmaceutical and medicinal chemistry are extensive and impactful. guidechem.com It serves as a crucial intermediate in the synthesis of a variety of pharmaceutical agents. chemimpex.com The phenylglycine moiety is a structural component found in several important classes of drugs. By utilizing this chiral building block, researchers can synthesize enantiomerically pure active pharmaceutical ingredients (APIs), which can lead to improved therapeutic efficacy and reduced side effects. chemimpex.com Its role as a precursor in drug development is a primary driver of its demand in the pharmaceutical industry. guidechem.com Research has demonstrated its use in the synthesis of molecules with potential therapeutic effects, highlighting its importance in the ongoing quest for new and improved medicines.

| Property | Value | Source |

| Chemical Name | D-Phenylglycine tert-butyl ester hydrochloride | iris-biotech.decarbolution.de |

| Synonyms | (R)-tert-butyl 2-amino-2-phenylacetate hydrochloride, D-Phg-OtBu·HCl | carbolution.de |

| CAS Number | 65715-93-7 | biosynth.comiris-biotech.de |

| Molecular Formula | C₁₂H₁₇NO₂·HCl | biosynth.comiris-biotech.de |

| Molecular Weight | 243.73 g/mol | biosynth.comcarbolution.descbt.com |

| Appearance | White to off-white crystalline powder | nbinno.com |

| Storage Temperature | 2-8°C | iris-biotech.decarbolution.de |

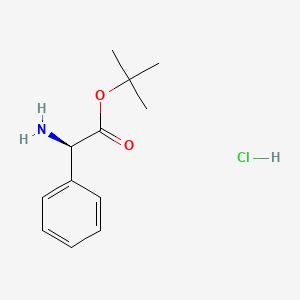

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

tert-butyl (2R)-2-amino-2-phenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-12(2,3)15-11(14)10(13)9-7-5-4-6-8-9;/h4-8,10H,13H2,1-3H3;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYKTKOQAVJTOU-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of H D Phg Otbu Hcl

Established Synthetic Pathways for H-D-Phg-OtBu HCl and Related Derivatives

The synthesis of this compound involves a strategic sequence of reactions focused on the protection of the carboxylic acid group of D-phenylglycine, followed by the formation of a stable salt of the amino group. This approach ensures the compound's stability and proper reactivity for subsequent synthetic steps.

Carboxyl Group Protection: Tert-Butyl Ester Formation

A critical step in the synthesis of this compound is the protection of the carboxylic acid moiety as a tert-butyl ester. This is distinct from tert-butoxycarbonylation, which protects the amino group. The bulky tert-butyl group serves as an effective protecting group for the carboxylic acid, preventing it from undergoing unwanted reactions. This protection is robust under many conditions but can be readily removed with acids when desired.

A common method for this esterification involves reacting the parent amino acid, D-phenylglycine, with isobutylene in the presence of an acid catalyst. google.com This process directly converts the carboxylic acid into its tert-butyl ester. The resulting free amine is then typically converted to its hydrochloride salt. google.com

Hydrochloride Salt Formation for Enhanced Stability and Handling

Amino acid esters are often converted into their hydrochloride salts to improve their stability, solubility, and ease of handling. quora.com The salt form protects the amino group from degradation and unwanted side reactions. quora.com

The formation of the hydrochloride salt is typically achieved by treating the D-phenylglycine tert-butyl ester with hydrogen chloride (HCl). This can be done by bubbling anhydrous HCl gas through a solution of the ester in an anhydrous organic solvent, such as diethyl ether. researchgate.net The hydrochloride salt usually precipitates from the solution and can be isolated by filtration. researchgate.net Alternatively, a solution of HCl in an organic solvent can be added to the ester solution. google.com This process yields the final product as a stable, crystalline solid.

Purification Techniques for Research-Grade Material

Achieving high purity is essential for the use of this compound in research and pharmaceutical synthesis. Recrystallization is a primary technique for purifying amino acid ester hydrochlorides. The crude product can be dissolved in a minimum amount of a warm solvent, such as an alcohol, and then precipitated by the slow addition of a less polar solvent, like diethyl ether, often at reduced temperatures. scielo.br The purified crystals are then collected by filtration and dried under a vacuum. scielo.br

For aromatic amino acid derivatives, purification may involve concentrating the reaction mixture and adding a solvent like ether to induce crystallization. google.com The process can be repeated until the desired purity is achieved, which is often verified by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Advanced Synthetic Approaches Utilizing this compound and its Precursors

The chiral nature of this compound makes it and its precursors exceptionally useful in asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule. chemimpex.com

Stereoselective Synthesis Applications

The D-phenylglycine scaffold is widely employed in stereoselective reactions. Its inherent chirality allows it to influence the stereochemical outcome of reactions, leading to the preferential formation of one enantiomer or diastereomer over others. This is particularly crucial in the pharmaceutical industry, where different enantiomers of a drug can have vastly different biological activities.

Diastereoselective Alkylations Employing Chiral Auxiliaries

A powerful strategy in asymmetric synthesis is the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to a substrate to direct the stereochemistry of a subsequent reaction. After the desired transformation, the auxiliary is removed. Evans' oxazolidinone auxiliaries are a well-established class of chiral auxiliaries used for diastereoselective alkylations. researchgate.net

In this context, a precursor like D-phenylglycine (rather than this compound itself, which has a free amine) is first acylated and attached to a chiral auxiliary, such as an Evans oxazolidinone. The resulting N-acyl oxazolidinone can then be deprotonated to form a chiral enolate. This enolate's conformation is sterically biased by the chiral auxiliary, causing an incoming electrophile (e.g., an alkyl halide) to approach from the less hindered face. This results in a highly diastereoselective alkylation, forming a new stereocenter with a predictable configuration. researchgate.net

The reaction conditions are critical for achieving high diastereoselectivity. The process typically involves using a strong base, such as sodium hexamethyldisilazide (NaHMDS), at low temperatures (e.g., -78 °C) to form the enolate, followed by the addition of the alkylating agent. researchgate.net The diastereomeric excess (de) in such reactions is often very high, frequently exceeding 99%. researchgate.net After the alkylation, the chiral auxiliary can be cleaved to reveal the α-alkylated carboxylic acid, which can then be further modified, for instance, by esterification to a tert-butyl ester.

| Electrophile (R-X) | Base | Temperature (°C) | Yield (%) | Diastereomeric Excess (de) |

|---|---|---|---|---|

| Benzyl bromide | NaHMDS | -78 | 85 | >99% |

| Allyl iodide | LDA | -78 | 90 | >98% |

| Methyl iodide | NaHMDS | -78 | 88 | >99% |

| Ethyl iodide | LDA | -78 | 82 | >98% |

This table presents representative data for diastereoselective alkylations using chiral auxiliaries, illustrating the high efficiency and stereocontrol achievable with this methodology. The specific substrate is a generic N-acyl oxazolidinone derived from an amino acid precursor.

Asymmetric 1,3-Dipolar Cycloadditions in Amino Alcohol Synthesis

Asymmetric 1,3-dipolar cycloaddition is a powerful method for the stereoselective synthesis of five-membered heterocycles, which can serve as precursors to complex molecules, including amino alcohols. wikipedia.orgnih.gov This reaction involves a 1,3-dipole, such as an azomethine ylide, reacting with a dipolarophile, typically an alkene or alkyne, to form a cyclic product. diva-portal.orgbeilstein-journals.org The stereochemical outcome of this concerted reaction can be controlled through the use of chiral auxiliaries, chiral catalysts, or chiral reactants. nih.gov

Despite the utility of this method in generating chiral amino-functionalized structures, a review of the available scientific literature did not yield specific examples or detailed research findings directly linking this compound or its derivatives as a direct participant in asymmetric 1,3-dipolar cycloadditions for the synthesis of amino alcohols. While amino acids are known to be precursors for generating azomethine ylides for such cycloadditions, specific studies detailing the use of D-phenylglycine tert-butyl ester in this context were not identified in the search results. beilstein-journals.org

Enzymatic Biocatalysis for Stereoselective Transformations

Enzymatic biocatalysis offers a highly selective and environmentally benign approach to chemical transformations. For a chiral compound like this compound, enzymes, particularly lipases, are highly effective for stereoselective transformations such as kinetic resolution.

Detailed research has been conducted on the enzymatic resolution of related phenylglycine esters. For instance, the ammonolysis of racemic (D,L)-phenylglycine methyl ester using the lipase (B570770) Novozym 435 (Candida antarctica lipase B, CALB) in tert-butyl alcohol has been shown to be highly enantioselective. researchgate.net This reaction preferentially produces D-phenylglycine amide, leaving the unreacted L-ester. This principle is directly applicable to this compound. A racemic mixture of phenylglycine tert-butyl ester could be resolved using a lipase-catalyzed reaction, such as hydrolysis or aminolysis, to selectively react with one enantiomer, allowing for the separation of the highly enantioenriched D- or L-form.

The key parameters influencing the success of such biocatalytic transformations include the choice of enzyme, solvent, and reaction conditions.

| Parameter | Observation | Reference |

| Enzyme | Candida antarctica lipase B (CALB) is highly effective for resolving phenylglycine esters. | researchgate.net |

| Solvent | Organic solvents like tert-butanol are commonly used to facilitate the reaction and control enzyme activity. | researchgate.net |

| Temperature | Lowering the reaction temperature can significantly improve the enantioselectivity (E value) of the resolution. | researchgate.net |

| Reaction Type | Both hydrolysis and ammonolysis are viable stereoselective transformations catalyzed by lipases. | researchgate.net |

These findings underscore the potential of enzymatic biocatalysis to either produce this compound from a racemic mixture or to use it in further stereoselective synthetic steps.

Dynamic Kinetic Resolution Methods for Enantiopurity

While classical kinetic resolution is limited to a theoretical maximum yield of 50% for the desired enantiomer, dynamic kinetic resolution (DKR) can overcome this limitation by converting 100% of a racemic starting material into a single, enantiomerically pure product. princeton.edu This is achieved by combining an irreversible kinetic resolution step with an in-situ racemization of the slower-reacting enantiomer. mdpi.com

The DKR of phenylglycine esters has been successfully demonstrated, providing a highly efficient route to enantiopure compounds like this compound. One established method combines lipase-catalyzed ammonolysis with a racemization catalyst. researchgate.net In this process, a racemic mixture of a phenylglycine ester is subjected to an R-selective lipase. As the R-enantiomer is consumed, a racemization agent continuously converts the remaining S-enantiomer back into the racemic mixture, making it available for the enzyme.

Key Components in the DKR of Phenylglycine Esters researchgate.net

| Component | Role | Example |

|---|---|---|

| Substrate | Racemic phenylglycine ester | D,L-Phenylglycine methyl ester |

| Enzyme | Enantioselective catalyst for resolution | Novozym 435 (CALB) |

| Racemization Catalyst | In-situ racemization of the unreacted ester | Pyridoxal |

| Reaction | Ammonolysis | Conversion of ester to amide |

This chemoenzymatic approach allows for the production of D-phenylglycine amide from racemic D,L-phenylglycine methyl ester with high conversion (85%) and excellent enantiomeric excess (88% ee). researchgate.net A similar strategy could be employed for the tert-butyl ester, making DKR a powerful methodology for achieving high enantiopurity and yield.

Peptide Coupling Chemistry

This compound is fundamentally an amino acid derivative designed for use in peptide synthesis. chemimpex.commedchemexpress.com Its structure contains the two key features required for a building block in peptide chain elongation: a free amine (as a hydrochloride salt) that can act as a nucleophile, and a protected carboxylic acid (as a tert-butyl ester) that is shielded from unwanted reactions. The tert-butyl ester is a common protecting group in modern peptide chemistry, particularly in strategies employing acid-labile protection schemes. libretexts.org

Solid-phase peptide synthesis (SPPS) is the dominant methodology for peptide production, where a peptide chain is assembled sequentially while anchored to an insoluble resin support. du.ac.inpeptide.com this compound is well-suited for integration into the widely used Fmoc/tBu SPPS strategy. masterorganicchemistry.com

In this protocol, the workflow for incorporating a D-phenylglycine residue would be:

N-α-Protection : The this compound is first protected at its amino terminus, typically with the fluorenylmethyloxycarbonyl (Fmoc) group, to yield Fmoc-D-Phg-OtBu.

Deprotection of Resin-Bound Peptide : The N-terminal Fmoc group of the peptide chain growing on the solid support is removed using a mild base, typically a solution of piperidine in DMF. masterorganicchemistry.com

Activation and Coupling : The carboxyl group of Fmoc-D-Phg-OH (derived from the ester) would be activated in situ using a coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma Pure). nih.gov This activated species is then added to the resin, where it couples with the free N-terminal amine of the resin-bound peptide.

Washing : Excess reagents and byproducts are removed by washing the resin with solvents like DMF. du.ac.in

The tert-butyl (OtBu) ester on the starting material is not used directly in SPPS; rather, the corresponding N-Fmoc protected acid (Fmoc-D-Phg-OH) is used. The OtBu group is, however, a quintessential side-chain protecting group for acidic amino acids like aspartic acid (Asp) and glutamic acid (Glu), as in Fmoc-Asp(OtBu)-OH. du.ac.in Its acid lability ensures it is removed during the final cleavage step with trifluoroacetic acid (TFA), which also cleaves the peptide from the resin. du.ac.in

In solution-phase peptide synthesis (also known as liquid-phase peptide synthesis or LPPS), peptide chains are elongated in a homogenous solution, with purification of the intermediate peptide after each coupling step. nih.govekb.eg this compound is an ideal building block for this method. libretexts.org

The key contributions are:

C-Terminal Protection : The tert-butyl ester effectively protects the carboxyl group of the D-phenylglycine residue, preventing it from being activated and forming unwanted side products. libretexts.org

Stepwise Elongation : To synthesize a dipeptide, an N-protected amino acid is coupled to this compound (after neutralization of the hydrochloride salt). The resulting protected dipeptide is then purified. The N-protecting group can then be removed, allowing for the coupling of a third amino acid.

Compatibility : The tert-butyl ester is stable under the conditions used for removing many common N-terminal protecting groups, such as the base-labile Fmoc group, providing orthogonality. bachem.com It is, however, readily removed under acidic conditions when desired. libretexts.org

Derivatization Reactions

The primary amine of this compound (after neutralization) is a nucleophilic site that can undergo a variety of derivatization reactions. These reactions are often used to modify the properties of the molecule or to attach it to other molecular scaffolds.

Common derivatization reactions for the primary amine include:

Acylation : Reaction with acid chlorides or anhydrides to form amides. For example, treatment with acetyl chloride would yield the N-acetyl derivative. This is one of the most fundamental reactions of amines. mnstate.edu

Sulfonylation : Reaction with sulfonyl chlorides (e.g., tosyl chloride or dansyl chloride) in the presence of a base to form stable sulfonamides.

Alkylation : Reaction with alkyl halides can lead to mono- and di-alkylated products, although controlling the extent of alkylation can be challenging. mnstate.edu

Reaction with Carbonyls : Condensation with aldehydes or ketones forms an imine (Schiff base), which can be subsequently reduced to a secondary amine. mnstate.edu

Another potential reaction involves hydrogen-deuterium (H/D) exchange at the labile N-H protons of the amine group when the compound is dissolved in a deuterated solvent like D₂O. researchgate.net

| Reaction Type | Reagent Example | Functional Group Formed |

| Acylation | Acetyl Chloride | Amide |

| Sulfonylation | Tosyl Chloride | Sulfonamide |

| Imine Formation | Benzaldehyde | Imine (Schiff Base) |

| H/D Exchange | D₂O | N-deuterated amine |

These derivatization reactions highlight the chemical versatility of this compound as an intermediate for creating more complex molecules beyond standard peptides.

Nucleophilic Substitution Reactions at the Amino Group

The primary amino group in this compound is nucleophilic and can readily participate in substitution reactions. This reactivity is fundamental to its application in peptide synthesis and the creation of N-substituted derivatives. The lone pair of electrons on the nitrogen atom can attack electrophilic centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

Common nucleophilic substitution reactions include:

Acylation: The amino group reacts with acylating agents like acid chlorides or anhydrides to form amides. This is a cornerstone of peptide bond formation.

Alkylation: Reaction with alkyl halides can introduce alkyl groups onto the nitrogen atom.

N-Arylation: Palladium-catalyzed N-arylation reactions can be used to form N-aryl amino acid esters, which are precursors for more complex molecules. researchgate.net

These reactions typically require a base to deprotonate the ammonium hydrochloride, liberating the free amine which then acts as the nucleophile. The choice of base and reaction conditions is critical to avoid side reactions, such as racemization or hydrolysis of the ester.

Oxidation and Reduction Pathways for Novel Derivatives

The modification of this compound through oxidation and reduction offers pathways to novel derivatives with potentially unique properties.

Oxidation: The amino group can be oxidized to form different functional groups. For instance, N-aryl glycine tert-butyl esters can undergo oxidative couplings to yield ketoxime peptides under mild conditions. researchgate.net Another approach involves the biomimetic oxidation of the N-terminal α-amine using ortho-quinone reagents to generate a keto handle, which can then be used for orthogonal conjugation in protein modification. researchgate.net Biocatalytic cascades have also been designed where D-mandelic acid is enantioselectively oxidized to an oxo acid, which can then be transformed into L-phenylglycine through reductive amination, demonstrating a redox-neutral pathway. uga.edu

Reduction: While the phenyl ring is generally stable, the ester group can be reduced under strong conditions. However, a more common strategy involves the reduction of a related precursor. For example, a Z-nitrosated phenylacetic ester can be reduced to afford a DL-phenylglycine ester. google.com Catalytic hydrogenation is another key reduction method; for instance, glycine t-butyl ester can be synthesized by the catalytic hydrogenolysis of N-benzyloxycarbonylglycine t-butyl ester. orgsyn.org

Formation of Functionalized Conjugates for Biological Applications

This compound is a crucial intermediate for creating functionalized conjugates for various biological applications, primarily due to its role in peptide synthesis. chemimpex.com D-phenylglycine is a key component in semi-synthetic antibiotics of the penicillin and cephalosporin series. google.comgoogle.com

The tert-butyl ester serves as a protecting group for the carboxylic acid, allowing the free amino group to be coupled with other amino acids or molecules. After the desired sequence is assembled, the labile tert-butyl group can be selectively removed under acidic conditions without affecting the newly formed peptide bonds. orgsyn.org This strategy is fundamental in Solid-Phase Peptide Synthesis (SPPS), where phenylglycine-containing peptides have shown diverse pharmaceutical applications. luxembourg-bio.com

Challenges and Strategies in Maintaining Stereochemical Integrity

A primary challenge in the synthesis and manipulation of this compound is the preservation of its stereochemical configuration at the α-carbon.

Racemization Mitigation During Synthesis, especially with Sensitive Stereogenic Centers

The stereogenic center of phenylglycine is prone to racemization, particularly under basic conditions. This is a significant issue during peptide synthesis, where repeated exposure to bases for deprotection and coupling steps can lead to epimerization. luxembourg-bio.com

Studies on Fmoc-based solid-phase peptide synthesis (SPPS) have shown that the base-catalyzed coupling of Fmoc-Phg is the most critical step for racemization. luxembourg-bio.com The activated amino acid is highly sensitive to the base used during the coupling reaction. luxembourg-bio.com

| Coupling Reagent | Activating Base | Degree of Racemization |

| HBTU | DIPEA | High |

| HATU | DIPEA | Slightly lower than HBTU |

| PyBOP | DIPEA | High |

| DEPBT | TMP or DMP | Negligible |

| COMU | TMP or DMP | Negligible |

This table illustrates findings that certain coupling reagents, when paired with less nucleophilic bases like 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP), can significantly reduce or eliminate racemization during the critical coupling step. luxembourg-bio.com

Strategies to mitigate racemization include:

Choice of Coupling Reagents: Using third-generation uronium coupling reagents like COMU or phosphonium-based reagents like DEPBT has been shown to be highly effective in preventing epimerization. luxembourg-bio.com

Use of Non-Nucleophilic Bases: Employing sterically hindered, non-nucleophilic bases such as TMP or DMP instead of more common bases like DIPEA can suppress racemization. luxembourg-bio.com

Optimized Reaction Conditions: Minimizing exposure time to basic conditions and carefully controlling temperature are crucial general practices.

Enantiomeric Enrichment Techniques, including Recrystallization

When a racemic or partially racemized mixture of phenylglycine derivatives is obtained, enantiomeric enrichment techniques are necessary to isolate the desired D-enantiomer.

Diastereomeric Salt Crystallization: This is a classical and industrially significant method. The racemic mixture is reacted with a chiral resolving agent, such as (+)-10-camphorsulfonic acid or (+)-tartaric acid, to form diastereomeric salts. google.com These salts have different solubilities, allowing one diastereomer to be selectively crystallized from a suitable solvent system. The pure enantiomer is then recovered by treating the salt with an acid or base. google.com

Enzymatic Resolution: Enzymes can selectively act on one enantiomer in a racemic mixture. For example, Penicillin G acylase can be used to produce pure D-phenylglycine from a racemic mixture through a selective acylation reaction. nih.gov Similarly, proteolytic enzymes bonded to a carrier can selectively hydrolyze the ester or amide group of an N-acyl-L-phenylglycine derivative, leaving the N-acyl-D-phenylglycine derivative untouched for separation. google.com

Preferential Crystallization (Seeding): In some cases, a supersaturated solution of a racemic compound can be seeded with a crystal of the desired enantiomer, inducing its crystallization. This method has been applied to the ammonium salt of phenylglycine derivatives. google.com

Comparison with Alternative Phenylglycine Ester Hydrochloride Syntheses

While this compound is a valuable reagent, other phenylglycine esters, such as the methyl ester, are also widely used. The synthetic methods for these esters vary in their conditions, reagents, and efficiency.

| Synthesis Method | Target Ester | Key Reagents | Conditions | Advantages | Disadvantages |

| Thionyl Chloride Method | Methyl Ester HCl | D-Phenylglycine, Methanol, Thionyl Chloride | Heat (55-65°C), reflux google.com | Good for direct esterification. | Thionyl chloride is corrosive and generates HCl and SO2 gas. Exothermic reaction needs careful control. google.com |

| TMSCl Method | Methyl Ester HCl | D-Phenylglycine, Methanol, Trimethylchlorosilane (TMSCl) | Room temperature nih.govresearchgate.net | Very mild conditions, convenient, good to excellent yields. nih.govresearchgate.net | TMSCl is moisture-sensitive. |

| Acid-Catalyzed Esterification | tert-Butyl Ester | D-Phenylglycine, Isobutene, Sulfuric Acid (catalyst) | Pressurized conditions. | Direct route to the tert-butyl ester. | Requires handling of gaseous isobutene and pressure equipment. |

| N-Protection/Esterification/Deprotection | Any Ester | Boc-D-Phg-OH, Esterifying agent, TFA/HCl | Multi-step | Versatile for various esters, protects the N-group. | Multi-step process reduces overall yield and increases labor. |

The synthesis of D-phenylglycine methyl ester hydrochloride using thionyl chloride in methanol is a common laboratory and industrial process. google.com It involves refluxing the amino acid with methanol and thionyl chloride, which acts as both the acid catalyst and a dehydrating agent. google.com A milder and more convenient alternative uses trimethylchlorosilane (TMSCl) in methanol at room temperature, which efficiently produces various amino acid methyl ester hydrochlorides in high yields. nih.govresearchgate.net

The synthesis of the tert-butyl ester is distinct. Due to the steric hindrance of the tert-butyl group and its acid sensitivity, methods like direct Fischer esterification are not effective. Instead, it is often prepared via the acid-catalyzed addition of the N-protected amino acid to isobutene, followed by deprotection. orgsyn.org This highlights a key difference: while simple alkyl esters like the methyl ester can be formed directly from the amino acid hydrochloride, the tert-butyl ester often requires a more elaborate synthetic strategy.

Applications of H D Phg Otbu Hcl in Medicinal Chemistry and Pharmaceutical Research

Role as a Precursor for Bioactive Molecules

H-D-Phg-OtBu HCl serves as a crucial starting material or intermediate in the synthesis of a variety of bioactive molecules. nih.gov The D-phenylglycine moiety is a key structural component in several classes of therapeutic agents. The tert-butyl ester group provides temporary protection for the carboxylic acid, preventing it from participating in unwanted reactions during a synthetic sequence, and can be removed under specific, often acidic, conditions. pnas.org

The D-phenylglycine side chain is a characteristic feature of several important semi-synthetic β-lactam antibiotics, including the first-generation cephalosporins, Cephalexin and Cephradine. pnas.orgacs.org These antibiotics function by inhibiting bacterial cell wall synthesis. The synthesis of these drugs often employs a D-phenylglycine derivative as the acyl donor.

Research has extensively documented the use of D-phenylglycine methyl ester (H-D-Phg-OMe HCl), a closely related compound, as an intermediate in the enzymatic synthesis of both Cephradine and Cephalexin. nih.govuni-regensburg.denih.govunimi.it In these biocatalytic processes, an enzyme such as penicillin acylase facilitates the coupling of the D-phenylglycyl group to the 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) or a related nucleus. researchgate.netgoogle.com this compound functions as a valuable chiral building block for the same purpose; the tert-butyl ester provides protection for the carboxylic acid group during the synthesis of these complex antibiotic molecules.

Table 1: D-Phenylglycine Derivatives in Antibiotic Synthesis

| Antibiotic | Acyl Side Chain | Precursor Example | Synthesis Type |

|---|---|---|---|

| Cephalexin | D-phenylglycyl | H-D-Phg-OMe HCl | Enzymatic researchgate.netgoogle.com |

| Cephradine | D-phenylglycyl | H-D-Phg-OMe HCl | Enzymatic nih.govuni-regensburg.denih.gov |

Enzyme inhibitors are a major class of therapeutic agents used to treat a wide range of diseases. This compound and its enantiomer have been utilized as building blocks in the synthesis of potent enzyme inhibitors. A notable example is in the development of inhibitors for γ-secretase, an enzyme implicated in the pathology of Alzheimer's disease through its production of β-amyloid peptides.

A patent for compounds aimed at inhibiting β-amyloid peptide synthesis describes the use of phenylglycine tert-butyl ester derivatives. Specifically, the synthesis of molecules such as N-[N-(3,5-difluorophenylacetyl)-L-alaninyl]-D,L-phenylglycine tert-butyl ester involves the use of the racemic phenylglycine derivative, thereby including the D-enantiomer (this compound) as a key intermediate. This demonstrates the role of this chiral building block in constructing complex molecules designed to modulate the activity of specific enzymes involved in disease pathways.

G protein-coupled receptors (GPCRs) are a large family of cell surface receptors that are the targets of a significant portion of modern medicines. GPR88, an orphan GPCR highly expressed in the brain's striatum, is an emerging therapeutic target for neuropsychiatric disorders. nih.gov The development of agonists for this receptor often requires complex, stereospecific molecules.

While direct use of this compound in a named GPR88 agonist is not prominently documented, the synthesis of agonist scaffolds frequently relies on chiral amino acid derivatives to achieve the required stereochemistry for potent and selective receptor activation. nih.gov For instance, research into a class of GPR88 agonists based on the 2-AMPP scaffold utilized (R)-2-phenylglycine methyl ester, the methyl ester analogue of this compound, as a starting material for creating more complex derivatives. nih.gov This highlights the value of D-phenylglycine derivatives as foundational chiral synthons for building molecules that can precisely interact with GPCR binding sites.

Targeted therapeutics, such as antibody-drug conjugates (ADCs), are designed to deliver a potent cytotoxic agent directly to diseased cells, minimizing systemic toxicity. These conjugates consist of a monoclonal antibody, a cytotoxic payload, and a chemical linker that connects the two. The design of the linker is critical for the stability and efficacy of the ADC.

Amino acid derivatives are frequently incorporated into these linkers to modulate properties such as solubility, stability, and the release mechanism of the payload. Protected amino acids like this compound are ideal building blocks for this purpose. The defined stereochemistry and orthogonal protecting groups (amine and tert-butyl ester) allow for controlled, stepwise assembly of complex linker structures. These linkers can be designed to be cleaved by specific enzymes or conditions within the target cell, such as the acidic environment of lysosomes, ensuring the payload is released only at the site of action.

Contribution to Prodrug Design and pH-Sensitive Release Systems

A prodrug is an inactive or less active molecule that is converted into an active drug within the body. This strategy is often used to improve a drug's physicochemical properties, such as solubility, or to achieve targeted drug delivery. The tert-butyl ester group of this compound is an acid-labile protecting group, meaning it is stable at neutral or basic pH but is readily cleaved under acidic conditions. pnas.org

This intrinsic pH sensitivity makes this compound a valuable component for designing pH-sensitive prodrugs and drug delivery systems. A therapeutic agent can be chemically linked to the D-phenylglycine moiety via its amine group, with the tert-butyl ester serving as a trigger for release. In the acidic microenvironments found in tumors or within cellular organelles like endosomes and lysosomes (pH 4.5-6.5), the ester is hydrolyzed, releasing the active drug. This approach allows for the controlled and targeted release of a therapeutic, enhancing its efficacy at the target site while reducing exposure to healthy tissues.

Table 2: Principle of pH-Sensitive Release

| Environment | pH Range | State of tert-Butyl Ester | Outcome |

|---|---|---|---|

| Systemic Circulation | ~7.4 | Stable | Prodrug remains intact |

| Tumor Microenvironment | ~6.5-7.2 | Increased hydrolysis | Gradual drug release |

| Endosomes/Lysosomes | ~4.5-6.0 | Rapid hydrolysis | Targeted intracellular drug release |

Use in the Optical Resolution of Racemic Pharmaceutical Intermediates

Many modern pharmaceuticals are single-enantiomer drugs, as different enantiomers of a chiral molecule can have vastly different pharmacological activities and toxicities. The production of these enantiomerically pure drugs relies on either asymmetric synthesis or the optical resolution of racemic mixtures.

This compound is a valuable, enantiomerically pure intermediate. Its importance lies in its use as a chiral building block, which allows for the construction of a target molecule with the correct stereochemistry from the outset, a strategy known as using the "chiral pool". While not typically used as a resolving agent itself, it is often the product of a resolution process. For example, a racemic mixture of phenylglycine can be separated into its D- and L-enantiomers through the formation of diastereomeric salts with a chiral resolving agent. Once the pure D-enantiomer is isolated, it can be converted to this compound. Using this enantiopure intermediate in subsequent synthetic steps ensures that the final pharmaceutical product has the desired absolute configuration, avoiding the need for a potentially difficult and costly resolution at a later stage.

Table 3: Approaches to Obtaining Enantiomerically Pure Compounds

| Method | Description | Role of this compound |

|---|---|---|

| Optical Resolution | Separation of a racemic mixture into individual enantiomers, often via diastereomeric salt formation. | It is a product of resolving racemic phenylglycine, providing a pure chiral starting material. |

| Asymmetric Synthesis | A reaction that preferentially forms one enantiomer over the other, using a chiral catalyst or auxiliary. | Can be directly synthesized via asymmetric methods, bypassing the need for resolution. |

| Chiral Pool Synthesis | Using a readily available, enantiomerically pure natural product as a starting material. | Serves as a member of the chiral pool for building more complex molecules. |

Computational and Theoretical Investigations of H D Phg Otbu Hcl

Structure-Activity Relationship (SAR) Studies for Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For phenylglycine derivatives, SAR studies have been pivotal, particularly in the context of their interaction with metabotropic glutamate (B1630785) receptors (mGluRs), which are important targets in the central nervous system. annualreviews.orgscispace.com

Research in this area systematically modifies the phenylglycine scaffold and measures the resulting change in biological effect. Key modifications often include:

Substitution on the phenyl ring: Adding groups like hydroxyl (-OH) or carboxyl (-COOH) at different positions (e.g., 3- or 4-position) can dramatically alter a compound's activity, often converting an antagonist (a receptor blocker) into an agonist (a receptor activator) or vice-versa. nih.gov

Modification of the α-carbon: Introducing alkyl groups, such as a methyl group, at the α-carbon of the amino acid can also significantly impact its pharmacological profile. researchgate.net

For instance, studies on a series of phenylglycine derivatives have shown that (S)-4-carboxyphenylglycine acts as an agonist for the mGluR2 receptor, while also acting as an antagonist at the mGluR1 receptor. nih.gov The addition of a hydroxyl group to create (S)-4-carboxy-3-hydroxyphenylglycine enhances both the agonist potency at mGluR2 and the antagonist potency at mGluR1. nih.gov These insights are critical for designing derivatives with higher potency and selectivity for specific receptor subtypes. annualreviews.org

Below is a data table summarizing SAR findings for various phenylglycine derivatives at different metabotropic glutamate receptors, illustrating the types of data generated in these studies.

| Compound | Modification | Activity at mGluR1 | Activity at mGluR2 | Reference |

|---|---|---|---|---|

| (S)-3-Hydroxyphenylglycine (3HPG) | 3-OH | Agonist | Inactive | nih.gov |

| (S)-4-Carboxyphenylglycine (4CPG) | 4-COOH | Antagonist | Agonist | nih.gov |

| (S)-4-Carboxy-3-hydroxyphenylglycine (4C3HPG) | 4-COOH, 3-OH | Potent Antagonist | Potent Agonist | nih.gov |

| (S)-3-Carboxy-4-hydroxyphenylglycine (3C4HPG) | 3-COOH, 4-OH | Antagonist | Agonist | nih.govrndsystems.com |

| (+)-α-Methyl-4-carboxyphenylglycine (M4CPG) | 4-COOH, α-CH3 | Antagonist | Antagonist | scispace.comnih.gov |

| (RS)-α-Ethyl-4-carboxyphenylglycine (E4CPG) | 4-COOH, α-C2H5 | Potent Antagonist | Antagonist | scispace.comrndsystems.com |

Molecular Modeling and Docking Simulations for Binding Interactions

Molecular modeling and docking simulations are computational techniques used to predict how a molecule (ligand), such as a derivative of H-D-Phg-OtBu HCl, binds to a macromolecular target, typically a protein receptor. mdpi.com These methods are crucial for understanding the molecular basis of a drug's action and for designing new, more effective drugs.

The process generally involves:

Homology Modeling: If the 3D structure of the target protein is unknown, a model is built based on the known structure of a similar (homologous) protein. researchgate.net

Ligand and Receptor Preparation: The 3D structures of both the ligand and the receptor are prepared, which includes adding hydrogen atoms and assigning appropriate charges.

Docking Simulation: A computational algorithm samples many possible orientations and conformations of the ligand within the receptor's binding site.

Scoring: The different poses are evaluated using a scoring function that estimates the binding affinity. The pose with the best score is predicted as the most likely binding mode. researchgate.net

For phenylglycine derivatives targeting mGluRs, docking studies have helped to identify key interactions within the receptor's binding pocket. mdpi.comresearchgate.net These simulations can reveal specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-receptor complex. For example, docking studies on mGluR5 antagonists have shown that molecules bind within a cavity in the transmembrane domain, and the specific interactions within this pocket determine the compound's potency. mdpi.com Such studies provide a rational basis for the observations made in SAR studies.

Mechanistic Insights into Reactivity and Stereoselectivity via Computational Chemistry

Computational chemistry provides powerful tools to investigate reaction mechanisms, explaining how and why reactions occur and what controls their outcomes, such as reactivity and stereoselectivity. For derivatives of this compound, these studies can elucidate the pathways of their synthesis and degradation.

Methods like Density Functional Theory (DFT) are often used to:

Map Potential Energy Surfaces: Calculations can identify the structures and energies of reactants, products, intermediates, and transition states along a reaction pathway.

Calculate Activation Barriers: The energy difference between reactants and the transition state (the activation energy) determines the reaction rate. By comparing barriers for different possible pathways, the most likely mechanism can be identified.

Explain Stereoselectivity: In reactions that can produce multiple stereoisomers, computational studies can determine why one isomer is formed preferentially by comparing the energies of the different diastereomeric transition states. researchgate.net

For example, computational studies have been used to explain the stereoselectivity of the Michael addition reaction between ketones and nitrostyrenes catalyzed by chiral phenylglycine-derived organocatalysts. researchgate.net These calculations helped visualize the proposed transition state, explaining how the catalyst controls the stereochemical outcome of the reaction. Similarly, DFT calculations were employed to understand the mechanism of chemiluminescence from 2-coumaranone (B42568) derivatives, which can be synthesized from phenylglycines. mdpi.com These studies identified the critical steps in the light-emitting pathway.

Physiologically Based Pharmacokinetic (PBPK) Modeling of this compound Derivatives

Physiologically Based Pharmacokinetic (PBPK) modeling is a mathematical modeling technique used to predict the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body. acs.org While specific PBPK models for this compound are not described in the available literature, the principles for modeling amino acid ester prodrugs are well-established. scirp.orgscirp.org

A PBPK model for a compound like this compound would be constructed by integrating data from several sources:

System Data: Physiological parameters of the species being modeled (e.g., human, rat), such as organ volumes, blood flow rates, and tissue composition. acs.org

Compound-Specific Data: Physicochemical properties of the compound (e.g., molecular weight, pKa, solubility, lipophilicity) and in vitro data on its metabolism and transport.

For an ester derivative like this compound, a key component of the model would be its hydrolysis by esterase enzymes, which are abundant in the blood, liver, and other tissues, to release the parent D-phenylglycine. scirp.org The model would simulate how the compound is absorbed (e.g., after oral administration), distributed to various organs via the bloodstream, metabolized by enzymes, and finally excreted. PBPK models are particularly useful for extrapolating pharmacokinetics across different species, predicting the impact of drug-drug interactions, and simulating drug behavior in various patient populations. researchgate.netnih.gov

Advanced Analytical Characterization in Research Utilizing H D Phg Otbu Hcl

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for confirming the molecular structure of H-D-Phg-OtBu HCl by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are utilized to map the connectivity and chemical environment of each atom.

¹H NMR spectra provide information about the number of different types of protons and their neighboring atoms. Key signals for this compound would include the aromatic protons of the phenyl group, the methine proton at the chiral center, and the characteristic signal for the tert-butyl group.

¹³C NMR spectra reveal the different types of carbon atoms in the molecule. For this compound, distinct signals would be observed for the carbonyl carbon of the ester, the carbons of the phenyl ring, the chiral alpha-carbon, and the carbons of the tert-butyl group.

Detailed analysis of chemical shifts, coupling constants, and integration values from both ¹H and ¹³C NMR allows for the unambiguous confirmation of the compound's structure. rsc.org

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov It is used to determine the molecular weight of this compound and can provide structural information through analysis of fragmentation patterns. nih.gov The exact mass of the molecular ion confirms the elemental composition of the compound.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. This technique is particularly useful for identifying the presence of specific functional groups. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of the ester carbonyl group (C=O stretch typically around 1740 cm⁻¹), the N-H bonds of the amine hydrochloride, and the C-H bonds of the aromatic and aliphatic parts of the molecule.

Chromatographic Techniques for Purity and Enantiomeric Purity Assessment

Chromatographic methods are essential for separating this compound from any impurities and for determining its enantiomeric purity, a critical parameter for a chiral compound.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the chemical purity of this compound. rsc.orgcapotchem.cn The compound is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the separation of components is achieved based on their differential interactions with the stationary and mobile phases. hplc.eu A detector, often a UV detector, measures the concentration of the compound as it elutes from the column, producing a chromatogram. The purity is determined by the relative area of the main peak corresponding to this compound.

Given that this compound is a chiral molecule, it is crucial to determine its enantiomeric purity, often expressed as enantiomeric excess (ee). unl.pt Chiral chromatography, a specialized form of HPLC or Gas Chromatography (GC), is the most common method for this analysis. capotchem.cnuma.eschemrxiv.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers (D and L forms) of the compound. This differential interaction leads to a separation of the enantiomers, resulting in two distinct peaks in the chromatogram. The enantiomeric excess can be calculated from the relative areas of these two peaks. For this compound, this analysis confirms that the desired D-enantiomer is present in high excess over the L-enantiomer. uma.es

Optical Rotation Measurements for Chiral Characterization

The unequivocal determination of stereochemistry is paramount in the synthesis and application of chiral molecules like this compound (D-Phenylglycine tert-butyl ester hydrochloride). Optical rotation measurement, a form of polarimetry, stands as a fundamental and widely employed technique for this purpose. This method relies on the ability of a chiral molecule to rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic properties of a specific enantiomer under defined conditions.

For this compound, its identity as the D-enantiomer is confirmed by the negative sign of its specific rotation. The D-configuration denotes a specific three-dimensional arrangement of the substituents around the chiral center. Published data indicates a specific rotation value of -107 ± 2º when measured at a concentration of 1% in ethanol (B145695) chemicalbook.com. This levorotatory behavior is a key specification for confirming the enantiomeric purity of the compound.

In research, polarimetry is not just a tool for identification but also for quality control. During the synthesis of this compound or its derivatives, optical rotation measurements can be used to monitor the progress of reactions and to assess the enantiomeric excess (e.e.) of the product. For instance, in the kinetic resolution of phenylglycine derivatives, polarimetry provides a rapid means to determine the extent of conversion and the optical purity of the resulting D-amino acid derivative nih.gov.

While polarimetry is a powerful tool, it is often used in conjunction with other analytical methods for a comprehensive chiral characterization. Chiral High-Performance Liquid Chromatography (HPLC) is another critical technique, capable of physically separating enantiomers and providing a precise quantification of the enantiomeric excess nih.govgoogleapis.com. For D-phenylglycine and its derivatives, chiral HPLC methods have been developed that can effectively resolve the D- and L-enantiomers, offering an orthogonal validation of the data obtained from optical rotation measurements nih.gov. The combination of these techniques ensures the stereochemical integrity of this compound used in further research and synthesis.

Table 1: Optical Rotation Data for this compound and a Related Compound

| Compound | Specific Rotation ([α]) | Conditions | Reference |

|---|---|---|---|

| This compound | -107 ± 2º | c=1% in Ethanol | chemicalbook.com |

| H-D-Phg-OMe HCl | -118º | c=1 in H₂O | chemicalbook.com |

Solubility and Crystallization Studies for Process Optimization

The solubility and crystallization behavior of this compound are critical parameters for its purification, isolation, and handling, directly impacting the efficiency and scalability of production processes. Process optimization studies focus on identifying suitable solvent systems and crystallization methods to yield a product with high purity, good crystallinity, and a desirable particle size distribution whiterose.ac.ukgoogle.com.

While specific solubility data for this compound is not extensively published, information from structurally similar compounds, such as other amino acid esters and hydrochlorides, provides valuable guidance. For example, the related compound D-phenylglycine methyl ester hydrochloride (H-D-Phg-OMe HCl) is reported to be soluble in a range of organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone (B3395972) chemicalbook.com. Conversely, some protected amino acid esters show insolubility in water chemicalbook.com. This suggests that a variety of polar aprotic and protic solvents are potential candidates for dissolving this compound. A typical starting point for solubility screening would involve testing a range of solvents with varying polarities, such as alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), and chlorinated solvents (dichloromethane).

Crystallization is the primary method for purifying this compound. The goal is to create a supersaturated solution from which the compound precipitates in a highly ordered crystalline form, leaving impurities behind in the solvent (mother liquor). Common crystallization techniques that can be optimized for this compound include:

Cooling Crystallization: This involves dissolving the compound in a suitable solvent at an elevated temperature and then slowly cooling the solution to induce crystallization. The cooling rate is a critical parameter to control crystal size and purity google.com.

Slow Evaporation: A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, which gradually increases the concentration and leads to the formation of crystals. This method is often used for obtaining high-quality single crystals for analysis rsc.org.

Recrystallization: This is a purification technique where the crude crystalline material is dissolved in a minimum amount of hot solvent and then recrystallized. Patents describing related compounds, like D(-) phenylglycine butyl ester hydrochloride, mention repeated recrystallization from water, indicating that aqueous systems, potentially with pH adjustment, could also be viable googleapis.com.

The optimization of these processes involves a systematic variation of parameters such as solvent choice, solvent ratios in mixed systems, concentration, temperature profiles, pH, and agitation rate nih.govhamptonresearch.com. The resulting crystalline product's quality is then assessed by its physical appearance, melting point, and purity, often analyzed by HPLC. An optimized crystallization process is crucial for ensuring the reliable and cost-effective production of this compound with the high purity required for its applications.

Table 2: Potential Solvents for Solubility and Crystallization Studies of this compound based on Analogues

| Solvent Type | Examples | Expected Solubility Behavior | Potential Use | Reference |

|---|---|---|---|---|

| Alcohols | Methanol, Ethanol, Isopropanol | Likely good solubility | Dissolving solvent for cooling or antisolvent crystallization | google.comgoogle.com |

| Esters | Ethyl Acetate | Likely good solubility | Dissolving solvent | chemicalbook.com |

| Chlorinated Solvents | Dichloromethane, Chloroform | Likely good solubility | Dissolving solvent | chemicalbook.comchemicalbook.com |

| Polar Aprotic | DMSO, Acetone | Likely good solubility | Dissolving solvent | chemicalbook.com |

| Water | Water | Possible solubility (as hydrochloride salt) | Recrystallization solvent | googleapis.com |

| Nonpolar | Hexane, Diethyl Ether | Likely poor solubility | Antisolvent | google.com |

Future Directions and Research Perspectives for H D Phg Otbu Hcl

Emerging Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of optically pure amino acids and their derivatives is a cornerstone of medicinal chemistry. For H-D-Phg-OtBu HCl, research is actively pursuing more efficient and selective synthetic routes to meet the growing demand for this chiral building block.

Recent advancements have focused on enzymatic and chemo-enzymatic methods to achieve high enantioselectivity. For instance, immobilized lipases, such as Candida antarctica lipase (B570770) B, have been successfully employed for the enantioselective hydrolysis of D,L-phenylglycine methyl ester, a precursor to this compound. researchgate.net These enzymatic methods offer several advantages over traditional chemical resolutions, including milder reaction conditions, higher selectivity, and a reduced environmental footprint. researchgate.net The use of ionic liquids as a reaction medium in these enzymatic resolutions has also shown promise, enhancing both enzyme stability and reaction rates. researchgate.net

Ultrasound-assisted synthesis has also emerged as a promising technique for accelerating esterification reactions, a key step in the production of this compound. scispace.com This method has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. scispace.com

The table below summarizes some of the emerging synthetic methodologies and their potential advantages:

| Methodology | Key Features | Potential Advantages |

| Enzymatic Resolution | Use of immobilized lipases (e.g., Candida antarctica lipase B) in conventional solvents or ionic liquids. researchgate.net | High enantioselectivity, mild reaction conditions, environmentally friendly. researchgate.net |

| Transition-Metal Catalysis | Palladium-catalyzed aminocarbonylation and other cross-coupling reactions. diva-portal.orgacs.org | High efficiency, direct functionalization, broad substrate scope. acs.orgacs.org |

| Ultrasound-Assisted Synthesis | Application of ultrasonic waves to accelerate esterification and other reactions. scispace.com | Reduced reaction times, improved yields, energy efficiency. scispace.com |

| Multicomponent Reactions | Combining multiple reactants in a single step to form complex molecules. researchgate.net | Increased efficiency, reduced waste, simplified purification. researchgate.net |

Exploration of Novel Applications in Drug Discovery and Development

The unique structural characteristics of this compound make it a valuable scaffold for the design and synthesis of novel therapeutic agents. Its applications extend beyond its traditional role as a building block for peptides and peptidomimetics.

One of the most promising areas of research is the development of small molecule inhibitors for various disease targets. The phenylglycine moiety can be found in a range of biologically active compounds, including those with antimicrobial, anticancer, and antiviral properties. up.ac.za For example, derivatives of phenylglycine have been incorporated into novel antibiotics to combat drug-resistant bacteria. mdpi.com The ability of the phenylglycine core to mimic natural amino acids allows it to interact with biological targets with high affinity and specificity.

Moreover, this compound is being utilized in the synthesis of constrained peptides and macrocycles. These conformationally restricted molecules often exhibit enhanced metabolic stability, improved receptor binding, and increased cell permeability compared to their linear counterparts. The tert-butyl ester group in this compound provides a convenient handle for further chemical modifications and cyclization reactions.

The development of prodrugs is another exciting application. The ester and amine functionalities of this compound can be modified to create prodrugs that release the active pharmaceutical ingredient (API) at a specific site in the body. acs.org This approach can improve the pharmacokinetic properties of a drug, reduce side effects, and enhance its therapeutic efficacy. acs.org

The following table highlights some of the novel applications of this compound in drug discovery:

| Application Area | Rationale | Potential Therapeutic Benefit |

| Antimicrobial Agents | Phenylglycine derivatives can mimic natural amino acids, targeting essential bacterial enzymes. mdpi.com | Development of new antibiotics to combat multidrug-resistant bacteria. mdpi.com |

| Anticancer Agents | Incorporation into small molecule inhibitors of cancer-related proteins or as part of cytotoxic peptides. up.ac.za | More potent and selective cancer therapies with reduced side effects. up.ac.za |

| Constrained Peptides | The rigid structure of the phenylglycine unit helps to pre-organize the peptide backbone for receptor binding. | Enhanced metabolic stability, improved receptor affinity, and increased cell permeability. |

| Prodrug Development | The ester and amine groups can be functionalized to create prodrugs with controlled release profiles. acs.org | Improved drug delivery, reduced toxicity, and enhanced therapeutic efficacy. acs.org |

Development of Advanced Analytical Tools for Deeper Characterization

The precise characterization of this compound and its derivatives is crucial for ensuring their quality, purity, and stereochemical integrity. The development of advanced analytical tools is essential for a deeper understanding of their structure-activity relationships.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) remains a cornerstone for the analysis of this compound. mdpi.com Chiral HPLC methods are particularly important for determining the enantiomeric purity of the compound, a critical parameter for its use in pharmaceutical applications. google.com The development of novel chiral stationary phases and mobile phase additives continues to improve the resolution and sensitivity of these methods.

Nuclear magnetic resonance (NMR) spectroscopy is another indispensable tool for the structural elucidation of this compound and its derivatives. nih.govmdpi.com Advanced NMR techniques, such as two-dimensional (2D) NMR, provide detailed information about the connectivity and spatial arrangement of atoms within the molecule. mdpi.com Hydrogen/deuterium exchange mass spectrometry (HDX-MS) is an emerging technique that can provide insights into the conformational dynamics and solvent accessibility of molecules, which is particularly useful for studying the behavior of this compound-containing peptides and proteins in solution. acs.org

The table below provides an overview of advanced analytical tools for the characterization of this compound:

| Analytical Technique | Information Obtained | Advantages |

| Chiral HPLC-MS | Enantiomeric purity, molecular weight, and structural information. mdpi.comgoogle.com | High sensitivity, high resolution, and quantitative analysis. mdpi.com |

| 2D NMR Spectroscopy | Detailed structural elucidation, including stereochemistry and conformational analysis. mdpi.com | Provides comprehensive structural information in solution. mdpi.com |

| HDX-MS | Conformational dynamics, solvent accessibility, and protein-ligand interactions. acs.org | Provides insights into the dynamic behavior of molecules in solution. acs.org |

| SERS | Vibrational fingerprint for molecular identification and sensitive detection. whiterose.ac.uk | High sensitivity, potential for single-molecule detection, and non-destructive analysis. whiterose.ac.uk |

Ethical Considerations in Research Involving Human-Derived Materials

While this compound is a synthetic compound, the broader context of chemical synthesis and drug development necessitates a discussion of ethical considerations, particularly when research involves materials that could be derived from or tested on human sources.

The primary ethical concerns in chemical research revolve around ensuring the safety of researchers, minimizing environmental impact, and upholding the principles of responsible conduct of research. solubilityofthings.comhyle.org This includes transparency in reporting results, proper data management, and acknowledging the contributions of all researchers. uoa.gr

When research progresses to preclinical and clinical stages, the ethical considerations become more complex. The use of human-derived materials, such as cells or tissues, for testing the biological activity of compounds synthesized from this compound requires strict adherence to ethical guidelines. ethics.gc.cageorgetown.edu This includes obtaining informed consent from donors, protecting the privacy of individuals, and ensuring that the research has the potential to benefit society. ethics.gc.cageorgetown.edu

The principles of the 3Rs (Replacement, Reduction, and Refinement) are central to the ethical use of animals in research. Scientists are obligated to seek alternatives to animal testing whenever possible, reduce the number of animals used, and refine experimental procedures to minimize pain and suffering.

Furthermore, the sourcing of raw materials for chemical synthesis should be done ethically, ensuring fair labor practices and respecting the rights of communities from which these materials may be obtained. solubilityofthings.com While the starting materials for this compound are typically synthetic, the principle of ethical sourcing is a crucial aspect of responsible chemical practice. solubilityofthings.com

The following table outlines key ethical considerations in research related to this compound:

| Ethical Principle | Description | Relevance to this compound Research |

| Responsible Conduct of Research | Upholding integrity, honesty, and transparency in all aspects of the research process. uoa.gr | Accurate reporting of synthetic procedures, analytical data, and biological activities. |

| Informed Consent | Obtaining voluntary and informed permission from individuals before using their biological materials for research. ethics.gc.cageorgetown.edu | Essential when testing derivatives of this compound on human cells or tissues. ethics.gc.ca |

| Privacy and Confidentiality | Protecting the personal information of research participants. ethics.gc.ca | Crucial when linking biological data to individuals. ethics.gc.ca |

| 3Rs (Replacement, Reduction, Refinement) | Minimizing the use of animals in research by seeking alternatives, reducing numbers, and refining procedures. | Guiding the preclinical testing of new compounds derived from this compound. |

| Ethical Sourcing of Materials | Ensuring that raw materials are obtained in a manner that is socially and environmentally responsible. solubilityofthings.com | A general principle of good chemical practice that applies to all synthetic endeavors. solubilityofthings.com |

Table of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| This compound | D-Phenylglycine tert-butyl ester hydrochloride |

| D,L-phenylglycine methyl ester | D,L-Phenylglycine methyl ester |

| N-Boc-Leu-enkephalin-OMe | N-tert-Butoxycarbonyl-Leucine-enkephalin methyl ester |

| Leu-Enkephalin | Leucine-enkephalin |

| H-D-Phg-OMe HCl | D-Phenylglycine methyl ester hydrochloride |

| (R)-2-phenylglycine methyl ester hydrochloride | (R)-2-Amino-2-phenylacetic acid methyl ester hydrochloride |

| 2-AMPP | (2S)-N-((1R)-2-amino-1-(4-(2-methylpentyloxy)-phenyl)ethyl)-2-phenylpropanamide |

| L-glutamic acid | (2S)-2-Aminopentanedioic acid |

| H-D-Abu-OtBu·HCl | D-2-Aminobutyric acid tert-butyl ester hydrochloride |

Q & A

Q. What established synthesis protocols exist for H-D-Phg-otbu HCl, and how can purity be verified post-synthesis?

- Methodological Answer : this compound is typically synthesized via solution-phase peptide synthesis, employing tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) protection strategies for carboxyl groups. Post-synthesis, purification involves reverse-phase HPLC or recrystallization in aprotic solvents. Characterization requires H/C NMR for structural confirmation and mass spectrometry (MS) for molecular weight validation. Purity assessment should include HPLC with UV detection (≥98% purity threshold) and elemental analysis for stoichiometric verification .

Q. What storage conditions ensure long-term stability of this compound, and how can degradation be monitored?

- Methodological Answer : Store the compound in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the tert-butyl ester group. Degradation is monitored via periodic TLC (thin-layer chromatography) using silica plates and a mobile phase of dichloromethane/methanol (9:1). Quantitative analysis of degradation products (e.g., free Phg-OH) requires HPLC-MS with a C18 column and gradient elution .

Advanced Research Questions

Q. How can Design of Experiments (DOE) optimize the synthetic yield of this compound?

- Methodological Answer : DOE approaches should vary critical parameters: reaction temperature (20–50°C), molar ratios of reagents (1:1 to 1:1.5), and solvent polarity (DMF vs. THF). Response surface methodology (RSM) identifies optimal conditions, while ANOVA quantifies the significance of each variable. For example, a Central Composite Design (CCD) revealed that excess Boc-protecting agent (1.3 equiv) at 35°C in DMF maximizes yield (82%) while minimizing racemization .

Q. What strategies resolve contradictions in reported solubility parameters of this compound across studies?

- Methodological Answer : Discrepancies often arise from inconsistent solvent pre-treatment (e.g., drying) or temperature control. Standardize solubility testing by saturating solvents (e.g., DMSO, ethanol) under nitrogen, followed by gravimetric analysis after vacuum filtration. Compare results with literature using Hansen solubility parameters and dielectric constants. For example, conflicting solubility in ethanol (20–25 mg/mL at 25°C) may stem from trace water content, detectable via Karl Fischer titration .

Q. How can chiral purity of this compound be rigorously assessed to prevent racemization artifacts?

- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and hexane/isopropanol mobile phase resolves D/L enantiomers. Circular dichroism (CD) spectroscopy at 220–250 nm provides complementary verification. For kinetic studies, monitor racemization by spiking synthetic batches with L-Phg-otbu HCl and quantifying enantiomeric excess (ee) via integration of HPLC peaks .

Q. What experimental designs validate the role of this compound in peptide coupling efficiency?

- Methodological Answer : Compare coupling yields using this compound vs. unprotected Phg-OH in model dipeptide syntheses (e.g., H-Phg-Ala-OMe). Employ F NMR (with fluorinated coupling agents) or LC-MS to quantify unreacted starting material. Statistical analysis (e.g., Student’s t-test) determines if the tert-butyl group significantly reduces steric hindrance or improves solubility .

Data Management and Reproducibility

Q. How should researchers document synthetic protocols to ensure reproducibility?

- Methodological Answer : Adopt the FAIR (Findable, Accessible, Interoperable, Reusable) principles:

- Metadata : Record solvent lot numbers, equipment calibration dates, and ambient humidity.

- Data Tables : Include step-by-step reaction parameters (e.g., time, temperature) and characterization data (e.g., NMR shifts, HPLC retention times).

- Repository Upload : Share raw spectra and chromatograms in public repositories (e.g., Zenodo) with DOI linking .

Ethical and Compliance Considerations

Q. What GDPR requirements apply to studies involving this compound in human cell lines or tissue samples?

- Methodological Answer : If research includes human-derived materials (e.g., primary cells), GDPR mandates anonymization of donor identifiers and explicit consent documentation. Collaborate with institutional Data Protection Officers (DPOs) to audit data storage (encrypted servers) and establish Data Processing Agreements (DPAs) for cross-border collaborations. IRB approval requires a GDPR compliance checklist, including risk assessments for data breaches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.